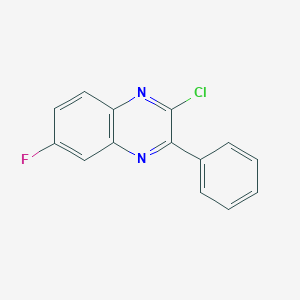
Zinc, chloro(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, chloro(4-fluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(4-fluorophenyl)- typically involves the reaction of 4-fluorophenylmagnesium bromide with zinc chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Fluorophenylmagnesium bromide+Zinc chloride→Zinc, chloro(4-fluorophenyl)-+Magnesium bromide chloride
Industrial Production Methods: On an industrial scale, the production of zinc, chloro(4-fluorophenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: Zinc, chloro(4-fluorophenyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an alkoxy-substituted product, while oxidation may produce a zinc oxide derivative.
科学研究应用
Chemistry: Zinc, chloro(4-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, which forms carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of organozinc compounds on cellular processes. Its potential as a precursor for pharmaceuticals is also being explored.
Industry: Industrially, zinc, chloro(4-fluorophenyl)- is utilized in the synthesis of fine chemicals and intermediates for agrochemicals and pharmaceuticals.
作用机制
The mechanism by which zinc, chloro(4-fluorophenyl)- exerts its effects typically involves the formation of a reactive intermediate, such as a zinc-alkyl or zinc-aryl species. These intermediates can then participate in various organic transformations, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
相似化合物的比较
- Zinc, chloro(phenyl)-
- Zinc, chloro(4-chlorophenyl)-
- Zinc, chloro(4-methylphenyl)-
Comparison: Zinc, chloro(4-fluorophenyl)- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Compared to zinc, chloro(phenyl)-, the fluorinated compound may exhibit different electronic properties, affecting its behavior in chemical reactions. The presence of fluorine can also enhance the compound’s potential in medicinal chemistry due to the bioisosteric properties of fluorine.
属性
CAS 编号 |
133472-27-2 |
|---|---|
分子式 |
C6H4ClFZn |
分子量 |
195.9 g/mol |
IUPAC 名称 |
chlorozinc(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI 键 |
GOWCWQHQMNLGEB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)F.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)






